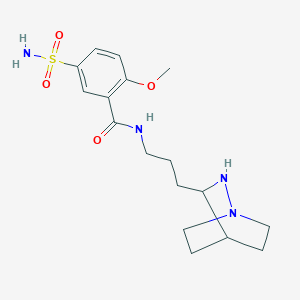
N-(3-(1,2-Diazabicyclo(2.2.2)oct-3-yl)propyl)-2-methoxy-5-sulfamoylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-(1,2-Diazabicyclo(2.2.2)oct-3-yl)propyl)-2-methoxy-5-sulfamoylbenzamide, also known as DBIBB, is a chemical compound that has been extensively studied for its potential applications in scientific research.
Mécanisme D'action
N-(3-(1,2-Diazabicyclo(2.2.2)oct-3-yl)propyl)-2-methoxy-5-sulfamoylbenzamide acts as a competitive inhibitor of VMAT2, binding to the active site of the transporter and preventing the uptake of monoamine neurotransmitters into synaptic vesicles. This results in an increase in the extracellular concentration of these neurotransmitters, leading to increased synaptic transmission.
Effets Biochimiques Et Physiologiques
N-(3-(1,2-Diazabicyclo(2.2.2)oct-3-yl)propyl)-2-methoxy-5-sulfamoylbenzamide has been shown to have a number of biochemical and physiological effects, including increased levels of dopamine, norepinephrine, and serotonin in the brain. This has been associated with improvements in mood, cognition, and motor function. N-(3-(1,2-Diazabicyclo(2.2.2)oct-3-yl)propyl)-2-methoxy-5-sulfamoylbenzamide has also been shown to have neuroprotective effects, protecting against oxidative stress and neurotoxicity.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N-(3-(1,2-Diazabicyclo(2.2.2)oct-3-yl)propyl)-2-methoxy-5-sulfamoylbenzamide for lab experiments is its potency and selectivity as a VMAT2 inhibitor. This allows for precise manipulation of monoamine neurotransmitter levels in the brain, which can be useful for studying the role of these neurotransmitters in various physiological and pathological conditions. However, one limitation of N-(3-(1,2-Diazabicyclo(2.2.2)oct-3-yl)propyl)-2-methoxy-5-sulfamoylbenzamide is its relatively short half-life, which can make it difficult to use in long-term studies.
Orientations Futures
There are a number of future directions for research on N-(3-(1,2-Diazabicyclo(2.2.2)oct-3-yl)propyl)-2-methoxy-5-sulfamoylbenzamide. One area of interest is in the development of new VMAT2 inhibitors with improved pharmacokinetic properties, such as longer half-life and better brain penetration. Another area of research is in the use of N-(3-(1,2-Diazabicyclo(2.2.2)oct-3-yl)propyl)-2-methoxy-5-sulfamoylbenzamide as a tool for studying the role of monoamine neurotransmitters in various neurological and psychiatric disorders, such as Parkinson's disease, depression, and schizophrenia. Finally, there is interest in exploring the potential therapeutic applications of N-(3-(1,2-Diazabicyclo(2.2.2)oct-3-yl)propyl)-2-methoxy-5-sulfamoylbenzamide for these disorders, either alone or in combination with other drugs.
Méthodes De Synthèse
N-(3-(1,2-Diazabicyclo(2.2.2)oct-3-yl)propyl)-2-methoxy-5-sulfamoylbenzamide can be synthesized through a multi-step process involving the reaction of 5-sulfamoyl-2-methoxybenzoic acid with propionyl chloride, followed by the reaction of the resulting intermediate with 1,2-diazabicyclo[2.2.2]octane and 3-bromopropylamine. The final product is obtained through purification and crystallization.
Applications De Recherche Scientifique
N-(3-(1,2-Diazabicyclo(2.2.2)oct-3-yl)propyl)-2-methoxy-5-sulfamoylbenzamide has been extensively studied for its potential applications in scientific research. One of the main areas of research has been in the field of neuroscience, where N-(3-(1,2-Diazabicyclo(2.2.2)oct-3-yl)propyl)-2-methoxy-5-sulfamoylbenzamide has been shown to act as a potent and selective inhibitor of the vesicular monoamine transporter 2 (VMAT2). This transporter is responsible for the uptake of monoamine neurotransmitters, such as dopamine, norepinephrine, and serotonin, into synaptic vesicles.
Propriétés
Numéro CAS |
100243-27-4 |
|---|---|
Nom du produit |
N-(3-(1,2-Diazabicyclo(2.2.2)oct-3-yl)propyl)-2-methoxy-5-sulfamoylbenzamide |
Formule moléculaire |
C17H26N4O4S |
Poids moléculaire |
382.5 g/mol |
Nom IUPAC |
N-[3-(1,2-diazabicyclo[2.2.2]octan-3-yl)propyl]-2-methoxy-5-sulfamoylbenzamide |
InChI |
InChI=1S/C17H26N4O4S/c1-25-16-5-4-13(26(18,23)24)11-14(16)17(22)19-8-2-3-15-12-6-9-21(20-15)10-7-12/h4-5,11-12,15,20H,2-3,6-10H2,1H3,(H,19,22)(H2,18,23,24) |
Clé InChI |
RYVUSCLBWGINKK-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)N)C(=O)NCCCC2C3CCN(N2)CC3 |
SMILES canonique |
COC1=C(C=C(C=C1)S(=O)(=O)N)C(=O)NCCCC2C3CCN(N2)CC3 |
Synonymes |
N-[3-[1,2-Diazabicyclo[2.2.2]octan-3-yl]propyl]-2-methoxy-5-sulfamoylbenzamide |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



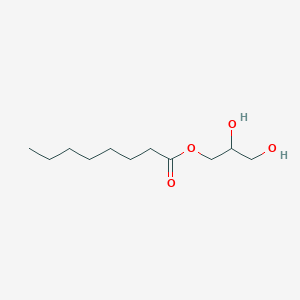
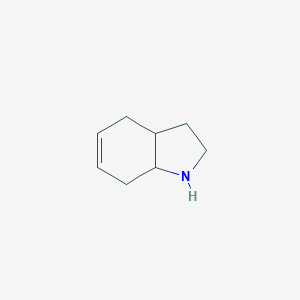
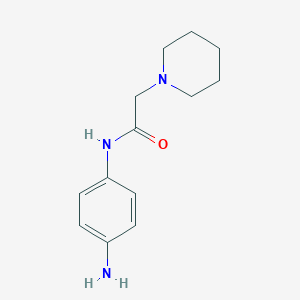
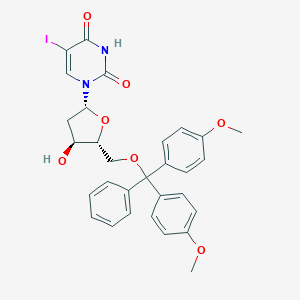
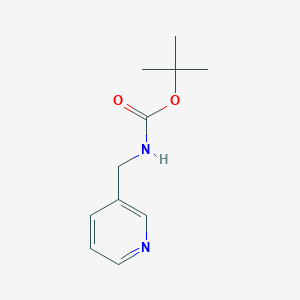
![2-[2-[2-(Hydroxymethoxy)ethoxy]ethoxy]ethanol](/img/structure/B12256.png)
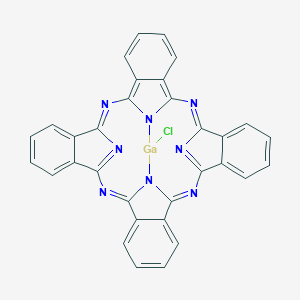
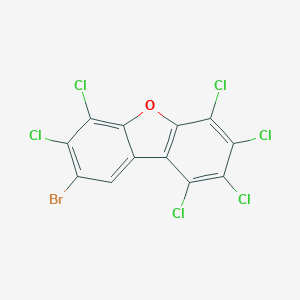
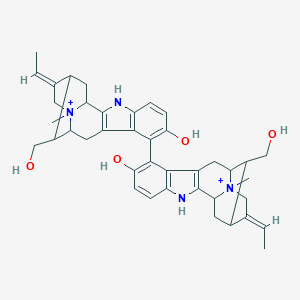
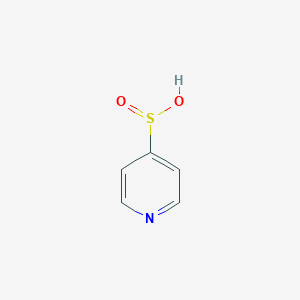
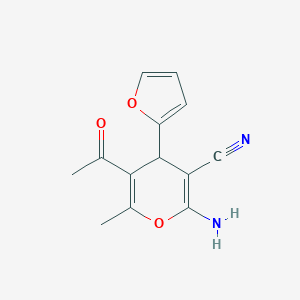
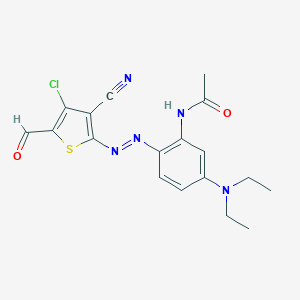
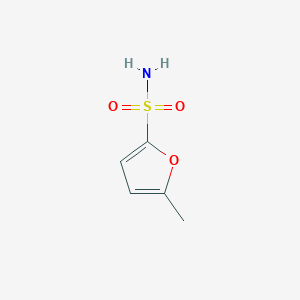
![[(8R,9S,13S,14S,16R,17R)-16-hydroxy-13-methyl-3-propanoyloxy-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl] propanoate](/img/structure/B12278.png)